[3-(4-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Description
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 3-(4-chlorophenyl) group, a fluorine atom at the C2 position of the propyl chain, and a methylamine substituent. The hydrochloride salt form improves solubility in polar solvents, facilitating pharmaceutical formulation. Structural analogs of this compound are often explored in medicinal chemistry for neuroprotective or psychoactive applications, as seen in related fluoroalkylamines .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-2-4-9(11)5-3-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSAQSGYODRVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with a fluorinated reagent to introduce the fluoropropyl group. This is followed by reductive amination to attach the methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily explored for its potential as a lead compound in drug discovery programs. It is particularly relevant for targeting mental health disorders and neurodegenerative diseases . The structural features of the compound may influence its biological activity, making it a candidate for developing new therapeutic agents.
Case Studies
- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant properties. Studies involving behavioral assays have shown promising results in animal models, suggesting that 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride could influence neurotransmitter systems associated with mood regulation.
- Neuroprotective Effects : Preliminary studies have demonstrated potential neuroprotective effects against oxidative stress, which is crucial in neurodegenerative conditions like Alzheimer's disease. Further investigations are needed to elucidate the underlying mechanisms.
Chemical Probes
The compound can serve as a chemical probe to study specific biological pathways or receptor interactions. Its ability to selectively bind to certain receptors makes it valuable for understanding complex biological systems.
Interaction Studies
- Binding affinity studies have shown that 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are vital for predicting the efficacy and safety of the compound in clinical settings.
Research Tool
In academic research, this compound can be utilized to explore structure-activity relationships (SAR) within medicinal chemistry. Understanding how variations in its structure affect biological activity can lead to the optimization of drug candidates.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substitutions at the aromatic ring, alkyl chain, or amine group. Key comparisons include:
Substitutions on the Aromatic Ring
- Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride): Shares the 4-chlorophenyl group but differs in the propanone backbone and piperidinyl substituent.
- Sibutramine-Related Compounds (e.g., USP Compound C) : Feature a 4-chlorophenylcyclobutyl group but lack fluorine. The cyclobutyl ring introduces steric hindrance, which may reduce metabolic degradation compared to the linear fluoropropyl chain in the target compound .
Fluorinated Alkyl Chain Derivatives
- (–)-P7C3-S243 : Contains a 2-fluoropropyl chain attached to a carbazole core. The fluorine at C2 enhances blood-brain barrier permeability, a property likely shared with the target compound. However, the carbazole moiety introduces π-stacking interactions absent in the simpler chlorophenyl system .
- [3-(3-Fluorophenyl)propyl]amine Hydrochloride: Differs in fluorine position (meta vs. para on the phenyl ring) and lacks the methylamine group.
Amine Group Variations
- [5-(4-Chlorophenyl)thien-2-yl]methylamine Hydrochloride : Replaces the fluoropropyl chain with a thiophene-methyl group. The heterocyclic thiophene enhances planar rigidity, which may improve crystallinity but reduce conformational flexibility compared to the target compound’s alkyl chain .
- {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride : Incorporates a thiazole ring, increasing hydrogen-bonding capacity. The dihydrochloride salt form may offer higher solubility but could complicate formulation stability .
Data Table: Structural and Functional Comparison
| Compound Name | Aromatic Group | Alkyl Chain Substitution | Amine Group | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)-2-fluoropropylamine HCl | 4-Chlorophenyl | 2-Fluoropropyl | Methylamine | Enhanced lipophilicity, CNS potential | N/A |
| Aldi-4 | 4-Chlorophenyl | Propanone | Piperidinyl | Ketone-based inhibitor | |
| (–)-P7C3-S243 | Carbazole | 2-Fluoropropyl | Pyridin-2-amine | Neuroprotective agent | |
| [3-(3-Fluorophenyl)propyl]amine HCl | 3-Fluorophenyl | Propyl | Primary amine | Reduced receptor specificity | |
| Sibutramine Related Compound C | 4-Chlorophenylcyclobutyl | Pentyl | Dimethylamine | Steric hindrance, metabolic stability |
Research Findings and Implications
- Fluorine’s Role : The C2-fluorine in the target compound likely reduces oxidative metabolism (similar to (–)-P7C3-S243), prolonging half-life .
- Chlorophenyl vs.
- Salt Forms : Hydrochloride salts (as in the target compound and Sibutramine analogs) improve aqueous solubility but may require pH optimization for in vivo stability .
Biological Activity
Overview
3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride is a synthetic compound that has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including a chlorophenyl group, a fluoropropyl chain, and a methylamine moiety, suggest that it may interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate biological pathways through interactions with specific molecular targets. The structural characteristics allow it to bind effectively to receptors and enzymes, influencing various physiological processes. The precise mechanism varies depending on the biological context, such as in therapeutic applications or research settings.
Pharmacological Properties
Research indicates that compounds structurally similar to 3-(4-Chlorophenyl)-2-fluoropropylamine hydrochloride exhibit diverse pharmacological activities. These include:
- Antidepressant effects
- Anxiolytic properties
- Antitumor activity
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-N-methylpropan-1-amine | Similar propyl chain, different substitution | Antidepressant |
| 2-Fluoro-N-methylpropan-1-amine | Fluorinated propanamine | Potential anxiolytic |
| 3-(4-Chlorophenyl)-2-fluoropropylamine | Different phenyl substitution | Antitumor activity |
Case Studies and Research Findings
- Antibacterial Activity : A study examining similar compounds reported significant antibacterial effects against Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition were measured, showing promising results compared to standard antibiotics like Streptomycin .
- Antitumor Activity : Research involving compounds with similar structures demonstrated varying degrees of antitumor efficacy in vitro. For instance, compounds that bind effectively to MDM2 showed moderate tumor growth inhibition in xenograft models, suggesting potential for further development in cancer therapies .
- Receptor Interaction Studies : Investigations into G protein-coupled receptors (GPCRs) indicate that fluorinated compounds can modulate receptor activity by altering lipophilicity and binding affinities, which may enhance therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
